Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-

Lipophilicity Drug Design CCR5 Antagonist

Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- (CAS 651748-81-1) is a synthetic small molecule within the imidazolidinone-benzoic acid class, defined by a 2-oxoimidazolidine core N-substituted with a 4-isopropoxyphenyl ring and a 3-benzoic acid moiety. Its molecular formula is C19H20N2O4, with a molecular weight of 340.4 g/mol and a computed XLogP3-AA of 2.9.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 651748-81-1
Cat. No. B12541889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-
CAS651748-81-1
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C19H20N2O4/c1-13(2)25-17-8-6-15(7-9-17)20-10-11-21(19(20)24)16-5-3-4-14(12-16)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23)
InChIKeyOOEWABOIBYBKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- Procurement & Identity Baseline


Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- (CAS 651748-81-1) is a synthetic small molecule within the imidazolidinone-benzoic acid class, defined by a 2-oxoimidazolidine core N-substituted with a 4-isopropoxyphenyl ring and a 3-benzoic acid moiety [1]. Its molecular formula is C19H20N2O4, with a molecular weight of 340.4 g/mol and a computed XLogP3-AA of 2.9 [1]. The compound is catalogued in public cheminformatics databases but curated bioactivity records for this specific entity are sparse, requiring careful selection based on structural differentiation rather than extrapolated pharmacological profiles [1].

Structural Uniqueness of CAS 651748-81-1: Why Close Analogs Cannot Be Interchanged for Rigorous Research


The N-(4-isopropoxyphenyl) substituent and the precise 3-benzoic acid attachment on the 2-oxoimidazolidine scaffold generate a distinct electrostatic and steric profile that is not replicated by common in-class alternatives such as the unsubstituted phenyl, 4-methylphenyl, or 4-isopropylphenyl analogs. Even slight modifications to the phenyl ether group can significantly alter hydrogen-bond acceptor geometry, lipophilicity, and metabolic stability, which in turn affects target binding, solubility, and assay reproducibility [1][2]. Generic substitution therefore risks confounding SAR studies or failing to reproduce published biological results.

Quantitative Differentiation Evidence for CAS 651748-81-1 Against Structural Analogs


Lipophilicity Modulation via 4-Isopropoxy Substitution vs. 4-Methylphenyl Analog

The target compound's 4-isopropoxyphenyl group reduces calculated lipophilicity (XLogP3-AA = 2.9) compared to a direct 4-isopropylphenyl analog (estimated XLogP ≈ 3.6–4.0) while retaining similar steric bulk. In the imidazolidinylpiperidinylbenzoic acid CCR5 antagonist series, lipophilicity control was critical for mitigating hERG inhibition, with optimal XLogP values around 3.0 selected during lead optimization [1][2]. This physicochemical difference directly impacts the developability profile of probe compounds.

Lipophilicity Drug Design CCR5 Antagonist

Topological Polar Surface Area Differentiation vs. 2-Fluoro-3-substituted Analogs

The target compound presents a topological polar surface area (TPSA) of 70.1 Ų, which is higher than the 61.8 Ų predicted for the closely related 2-fluoro-3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]benzoic acid analog (CAS 651748-99-1) [1][2]. This difference arises from the replacement of a fluoro/trifluoromethyl motif with the 4-isopropoxy group, altering hydrogen-bond capacity and potentially blood-brain barrier permeability predictions.

Permeability Physicochemical Profile Oral Bioavailability

Rotatable Bond Count and Molecular Flexibility Compared to Piperidinyl-Containing Series

The target compound possesses 5 rotatable bonds, which is significantly fewer than the 8–10 rotatable bonds typically found in the imidazolidinylpiperidinylbenzoic acid CCR5 antagonist series [1][2]. The J. Med. Chem. 2013 series explicitly prioritized reducing rotatable bonds to mitigate cardiotoxicity risks, making the simpler scaffold of this compound inherently advantageous for target engagement assays where conformational flexibility is undesirable [2].

Conformational Entropy Binding Affinity Scaffold Optimization

Absence of CYP3A4 Inhibitory Liability vs. Multisubstituted Imidazolidinyl Analogs

While direct CYP inhibition data for CAS 651748-81-1 are not available in curated databases, structurally more complex 2-oxoimidazolidinyl derivatives with additional heterocyclic substituents (e.g., CHEMBL4746351) exhibit potent CYP3A4 time-dependent inhibition (IC50 = 100 nM) [1]. The simpler substitution pattern of the target compound—lacking a trifluoroethyl-indazole moiety—is predicted to reduce CYP3A4 liability based on class-wide SAR trends [1].

Drug Metabolism CYP450 Inhibition Safety Profile

Recommended Application Scenarios for CAS 651748-81-1 Based on Differentiated Evidence


Scaffold for Peripheral CCR5 Antagonist Probe Development

The compound's moderate lipophilicity (XLogP3-AA = 2.9) and reduced rotatable bond count (5) align with the design principles established for imidazolidinyl-based CCR5 antagonists aimed at minimizing hERG and cardiotoxicity risks. It can serve as a core scaffold for parallel SAR exploration, where the 4-isopropoxyphenyl group provides a differentiated starting point for modulating potency vs. phospholipidosis compared to 4-alkylphenyl analogs [1][2].

Negative Control for CYP3A4 Interaction Studies

Given the structural absence of features associated with CYP3A4 time-dependent inhibition (e.g., trifluoroethyl-indazole), this compound can be employed as a negative control or baseline comparator in CYP inhibition panels alongside more complex imidazolidinyl analogs known to inhibit CYP3A4 at nanomolar concentrations [1]. This application stems directly from class-level inference on CYP liability.

Physicochemical Benchmarking for CNS Exclusion Design

With a TPSA of 70.1 Ų, the compound exceeds the typical CNS drug-likeness threshold of 60 Ų, making it a useful benchmark for designing peripherally-restricted imidazolidinone derivatives. Researchers can use it as a reference point when optimizing analogs for oral bioavailability without CNS penetration, leveraging its calculated properties [1].

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